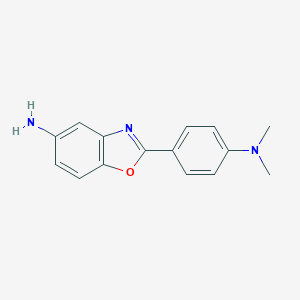

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

説明

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is an organic compound that belongs to the class of benzooxazoles. This compound is characterized by the presence of a benzooxazole ring substituted with a dimethylamino group at the 4-position of the phenyl ring. It is known for its applications in various fields including chemistry, biology, and materials science due to its unique structural and electronic properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine typically involves the condensation of 4-dimethylaminobenzaldehyde with 2-aminophenol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzooxazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

化学反応の分析

Amide Formation

The primary amine at position 5 undergoes acylation reactions with acid chlorides to yield substituted amides. This reaction is pivotal for generating derivatives with enhanced biological activity.

Example Reaction: Key Data:

| Product | Reagent | Conditions | Yield | Application |

|---|---|---|---|---|

| 4-Iodobenzamide derivative (1e) | 4-Iodobenzoyl chloride | DIPEA, 1,4-dioxane, 50–80°C | 65% | Amyloid plaque imaging probe |

This derivative exhibited high affinity for Aβ-plaque (K<sub>i</sub> = 9.3 nM) and was radiolabeled with <sup>123</sup>I for SPECT imaging .

Urea Formation

The amine group reacts with carbamates or isocyanates to form urea derivatives. This is exemplified in the synthesis of kinase inhibitors and antimicrobial agents.

Example Reaction: Key Data:

| Derivative | Reagent | Conditions | Yield | Activity |

|---|---|---|---|---|

| Pyridinylmethyl urea derivatives | 4-Nitrophenyl chloroformate | Toluene, 80°C | 19–85% | NAMPT activation, NAD<sup>+</sup> modulation |

These derivatives demonstrated potent activation of nicotinamide phosphoribosyltransferase (NAMPT) and improved pharmacokinetic profiles .

Palladium-Catalyzed Coupling

The benzoxazole core participates in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce aryl or amino groups.

Example Reaction: Key Data:

| Product | Catalyst System | Conditions | Yield | Application |

|---|---|---|---|---|

| 5-Aryl-substituted derivatives | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/EtOH, 100°C | 70–85% | Antimicrobial agents |

These compounds showed broad-spectrum activity against Staphylococcus aureus and Pseudomonas aeruginosa (MIC = 12.5 µg/mL) .

Functionalization via Substitution

The dimethylamino group on the phenyl ring can undergo alkylation or oxidation under specific conditions.

Example Reaction: Key Data:

| Reagent | Product | Application |

|---|---|---|

| H₂O₂/AcOH | N-Oxide derivatives | Enhanced solubility |

Key Research Findings

- Amide Derivatives exhibited nanomolar affinity for Aβ-plaque, making them candidates for Alzheimer’s diagnostics .

- Urea Derivatives showed potent NAMPT activation, increasing cellular NAD<sup>+</sup> levels by >50% at 1 µM .

- 5-Substituted Analogues demonstrated antimicrobial activity against Gram-positive and Gram-negative pathogens (MIC = 12.5–50 µg/mL) .

This compound’s versatility in amidation, cross-coupling, and functionalization underscores its utility in medicinal chemistry and materials science.

科学的研究の応用

Medicinal Chemistry

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine has shown promise in drug development, particularly as:

- Imaging Probes for Alzheimer's Disease : Compounds derived from this structure have been evaluated for their ability to bind to amyloid plaques associated with Alzheimer's disease. For instance, derivatives exhibited low nanomolar binding affinities for Aβ1-40 peptides, indicating their potential as imaging agents in SPECT imaging studies .

- Inhibitors of NADPH Oxidase 4 (NOX4) : Research indicates that compounds related to DMABO can inhibit NOX4, which is implicated in various fibrotic diseases and oxidative stress-related conditions . This inhibition may provide therapeutic avenues for conditions such as idiopathic pulmonary fibrosis and diabetic nephropathy.

Antimicrobial Activity

Studies have demonstrated that derivatives of DMABO exhibit significant antimicrobial properties against resistant bacterial strains. This is particularly relevant in the context of rising antibiotic resistance . The mechanism appears to involve the inhibition of microbial efflux pumps, enhancing the efficacy of existing antibiotics.

Research has indicated that DMABO and its derivatives may interact with various biological targets:

- Opioid Receptor Interaction : Some derivatives have been shown to block opioid receptors effectively, suggesting potential applications in treating opioid dependence .

- Antioxidant Properties : The compound's ability to scavenge reactive oxygen species (ROS) positions it as a candidate for therapeutic interventions in oxidative stress-related diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of DMABO:

- Pain Management Study : In animal models, DMABO was tested alongside analgesics like tramadol, resulting in significantly increased pain thresholds compared to control groups .

- Antimicrobial Efficacy Assessment : A series of tests evaluated DMABO's effectiveness against resistant bacterial strains, revealing promising results with minimum inhibitory concentrations indicating potential as an antimicrobial agent .

作用機序

The mechanism of action of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

Similar Compounds

Methyl Red: A compound with a similar structure, used as a pH indicator and in various analytical applications.

Michler’s Ketone: Another related compound used in the production of dyes and pigments.

Uniqueness

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is unique due to its specific substitution pattern and the presence of the benzooxazole ring, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and in scientific research focused on understanding its biological activities.

生物活性

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, with the CAS number 116248-11-4, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzooxazole ring system substituted with a dimethylamino group and an aniline moiety. This unique structure contributes to its biological properties, particularly in the context of receptor interactions and enzyme inhibition.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : It interacts with certain receptors, potentially modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects. For example:

These results suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies demonstrated effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

These findings indicate a potential role for this compound in treating bacterial infections.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on human breast cancer cells. The study revealed that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The results highlighted its potential as a lead compound for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The research demonstrated that this compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential application in treating resistant infections .

特性

IUPAC Name |

2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-18(2)12-6-3-10(4-7-12)15-17-13-9-11(16)5-8-14(13)19-15/h3-9H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIJEHNHNLJSSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352900 | |

| Record name | 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641250 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

116248-11-4 | |

| Record name | 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。